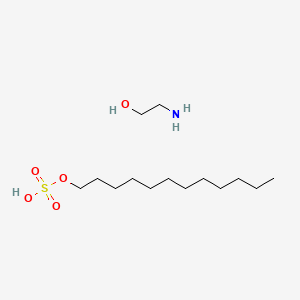
3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is characterized by its complex structure, which includes indole and benzofuran moieties. This compound is primarily used as a dye and has applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one typically involves the condensation of 1-ethyl-2-methylindole with phthalic anhydride under acidic conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the benzofuran ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the indole rings.
科学研究应用
3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one has several scientific research applications, including:
Chemistry: Used as a dye in various chemical assays and analytical techniques.
Biology: Employed in staining biological samples for microscopic analysis.
Industry: Utilized in the production of colorants and pigments for various industrial applications.
作用机制
The mechanism of action of 3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound’s indole moieties can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3,3-bis(1-methyl-2-ethylindol-3-yl)-2-benzofuran-1-one: Similar structure but with different alkyl substituents on the indole rings.
3,3-bis(1-ethyl-2-methylindol-3-yl)phthalide: Similar structure but with a phthalide moiety instead of a benzofuran ring.
Uniqueness
3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one is unique due to its specific combination of indole and benzofuran moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research and industry make it a valuable compound.
属性
CAS 编号 |
22091-92-5 |
|---|---|
分子式 |
C30H28N2O2 |
分子量 |
448.6 g/mol |
IUPAC 名称 |
3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one |
InChI |
InChI=1S/C30H28N2O2/c1-5-31-19(3)27(22-14-8-11-17-25(22)31)30(24-16-10-7-13-21(24)29(33)34-30)28-20(4)32(6-2)26-18-12-9-15-23(26)28/h7-18H,5-6H2,1-4H3 |
InChI 键 |
CONFUNYOPVYVDC-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C2=CC=CC=C21)C3(C4=CC=CC=C4C(=O)O3)C5=C(N(C6=CC=CC=C65)CC)C)C |
规范 SMILES |
CCN1C(=C(C2=CC=CC=C21)C3(C4=CC=CC=C4C(=O)O3)C5=C(N(C6=CC=CC=C65)CC)C)C |
Key on ui other cas no. |
22091-92-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




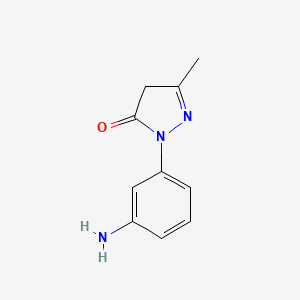
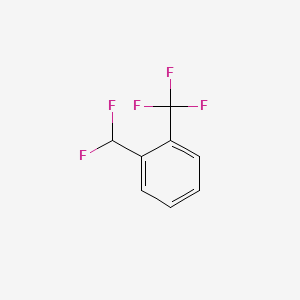


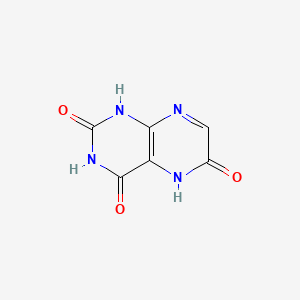

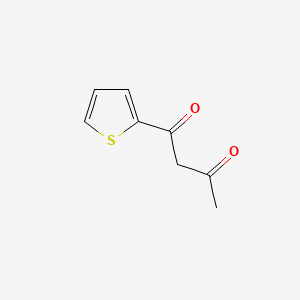
![1,6-Dioxaspiro[4.4]nonane-2,7-dione](/img/structure/B1606111.png)



